molecular formula C8H7IO3 B14077234 3-(Hydroxymethyl)-5-iodobenzoic acid

3-(Hydroxymethyl)-5-iodobenzoic acid

Cat. No.: B14077234
M. Wt: 278.04 g/mol
InChI Key: RTGXUDBREFKYNL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxymethyl group (-CH2OH) and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-(Hydroxymethyl)benzoic acid. This reaction typically uses iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 3-(Hydroxymethyl)benzoic acid is reacted with an aryl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3), under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-iodobenzoic acid.

    Reduction: 3-(Hydroxymethyl)-5-hydroxybenzoic acid.

    Substitution: 3-(Hydroxymethyl)-5-azidobenzoic acid.

Scientific Research Applications

3-(Hydroxymethyl)-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The iodine atom can enhance the compound’s binding affinity to target proteins, while the hydroxymethyl group can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-5-iodobenzoic acid is unique due to the presence of both the hydroxymethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and improved solubility in polar solvents. These features make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

3-(hydroxymethyl)-5-iodobenzoic acid

InChI

InChI=1S/C8H7IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

RTGXUDBREFKYNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)I)CO

Origin of Product

United States

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